N-ethyl-4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine

medicinal chemistry kinase inhibitor design structure–activity relationship

Screening collections often lack the specific N2-ethyl/pyrazine combination on a 2-aminopyrimidine core, creating gaps in kinase and CNS SAR panels. This compound (CAS 2549011-96-1), supplied at ≥95% purity, directly addresses that need. • N2-ethylamino (HBD=1) + pyrazine (HBA=7) donor-acceptor motif suited for kinase hinge binding • tPSA 70.1 Ų, XLogP3 1.5 - within favorable CNS permeability space (HBD ≤1, tPSA <90 Ų) • Differentiated from unsubstituted piperazine analog (CAS 1516086-00-2) by two additional pyrazine HBA sites • Traceable via PubChem CID 154853809; structurally characterized regioisomer available for matched-pair SAR

Molecular Formula C15H21N7
Molecular Weight 299.37 g/mol
CAS No. 2549011-96-1
Cat. No. B6453803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine
CAS2549011-96-1
Molecular FormulaC15H21N7
Molecular Weight299.37 g/mol
Structural Identifiers
SMILESCCNC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CN=C3)C
InChIInChI=1S/C15H21N7/c1-3-17-15-19-12(2)10-13(20-15)21-6-8-22(9-7-21)14-11-16-4-5-18-14/h4-5,10-11H,3,6-9H2,1-2H3,(H,17,19,20)
InChIKeyTWWSMYUTWBIERH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-ethyl-4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine: Structural Identity & Procurement


N-ethyl-4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine (CAS 2549011-96-1) is a heterocyclic small molecule belonging to the 2,4,6-trisubstituted pyrimidine class, featuring an N2-ethylamino group, a C4-methyl substituent, and a C6-pyrazinylpiperazine moiety [1]. With a molecular formula of C15H21N7 and a molecular weight of 299.37 g/mol, the compound is supplied as a screening compound (≥95% purity) by ChemBridge Corporation and other specialty chemical vendors primarily for early-stage drug discovery and chemical biology research [2]. The pyrazinylpiperazine motif is a privileged scaffold in kinase inhibitor and CNS-targeted therapeutic programs, while the pyrimidine core provides a modular platform for structure–activity relationship (SAR) exploration [3].

Screening compound for kinase and CNS target research
Pyrazinylpiperazine-containing 2-aminopyrimidine privileged scaffold
PubChem registered; ChemBridge screening catalog

N-ethyl-4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine: In-Class Substitution Limitations


Within the 2-aminopyrimidine chemical space, even minor structural alterations produce quantitatively distinct physicochemical and binding profiles. The specific combination of an N2-ethyl (rather than dimethyl or unsubstituted), a C4-methyl (rather than ethyl, trifluoromethyl, or H), and a C6-pyrazinylpiperazine (rather than unsubstituted piperazine or alternative heteroaryl-piperazines) is not replicated by any single commercially available analog . These three substitution vectors co-determine the compound's hydrogen-bond donor/acceptor count (HBD = 1, HBA = 7), topological polar surface area (tPSA ≈ 70.1 Ų), and lipophilicity (XLogP3 = 1.5), each of which directly governs target engagement, passive permeability, and selectivity [1]. Furthermore, the pyrazinyl nitrogen atoms provide additional hydrogen-bond acceptor sites absent in simple piperazine analogs, enabling interactions with kinase hinge regions or CNS receptor binding pockets that are inaccessible to the unsubstituted piperazine comparator (CAS 1516086-00-2) [2]. Substituting this compound with a close analog risks altering the SAR vector, invalidating cross-screening comparisons, or missing the specific binding geometry required for a given target.

N2-ethylamino HBD
The N2-ethyl secondary amine donor (HBD=1) may not be replicated by N,N-dimethyl analogs (HBD=0), altering hinge-binding capacity.
C4-methyl vs. other alkyl
C4-methyl substitution shapes lipophilicity and steric fit; C4-ethyl or CF3 analogs may alter SAR profile.
C6-pyrazinylpiperazine
Pyrazine nitrogens provide additional HBA sites absent in unsubstituted piperazine, potentially altering target engagement and selectivity.

N-ethyl-4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine: Differentiation vs. Closest Analogs


Pyrazinylpiperazine vs. Unsubstituted Piperazine: H-Bond Acceptor Capacity

The target compound carries a C6 pyrazinylpiperazine group, which contributes two additional heterocyclic nitrogen atoms compared with the unsubstituted piperazine analog N-ethyl-4-methyl-6-(piperazin-1-yl)pyrimidin-2-amine (CAS 1516086-00-2). Quantitatively, this results in an increase in hydrogen-bond acceptor count (HBA) from 5 to 7, and an increase in topological polar surface area (tPSA) from approximately 41.0 Ų to 70.1 Ų [1][2]. The additional pyrazine nitrogens are positioned to engage kinase hinge-region hydrogen-bond networks, a critical interaction motif for Type I and Type II ATP-competitive inhibitors [3].

HBA & tPSA
Head-to-head
HBA: 7 vs 5
tPSA: 70.1 vs 41.0 Ų
Supports hinge-binding pharmacophore differentiation
ΔHBA +2, ΔtPSA +29.1 Ų; computed properties
medicinal chemistry kinase inhibitor design structure–activity relationship

N2-Ethyl vs. N,N-Dimethyl: H-Bond Donor and Steric Profile

The target compound contains an N2-ethylamino group (-NH-CH2CH3), providing exactly one hydrogen-bond donor (HBD = 1), whereas the N,N-dimethyl analog N,N-dimethyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine carries a fully substituted tertiary amine at the 2-position (HBD = 0) [1][2]. The presence of a donor NH is often critical for forming a key hydrogen bond with the backbone carbonyl of the kinase hinge residue (e.g., Glu or Met gatekeeper in many kinases), a contact that is sterically and electronically precluded in the N,N-dimethyl variant [3]. The ethyl group also offers a moderately larger steric footprint compared with a methyl group, which may influence selectivity profiles across kinase subfamilies.

HBD Donor
Class-level
HBD: 1 vs 0
N2: ethylamino vs dimethylamino
Supports donor-dependent kinase hinge-binding studies
Class-level SAR; HBD=0 analog cannot form NH hinge bond
medicinal chemistry ADME optimization kinase selectivity

Regioisomer Comparison: C4-Methyl vs. 4-Ethyl-5-Methyl

A closely related regioisomer, 4-ethyl-5-methyl-6-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidin-2-amine (ChemBridge ID 85919543), shares the same molecular formula (C15H21N7) and molecular weight (299.37 g/mol) but differs in the placement of methyl and ethyl groups on the pyrimidine ring [1]. The target compound places the methyl group at C4 and the ethylamino group at N2, whereas the regioisomer carries an ethyl group at C4, a methyl group at C5, and an unsubstituted amino at C2. This positional difference produces distinct computed properties: the target compound has 4 rotatable bonds and a tPSA of 70.1 Ų, while the regioisomer records 3 rotatable bonds and a tPSA of 84.1 Ų (Δ = 14.0 Ų) . The difference in rotatable bond count and tPSA indicates that the two regioisomers will exhibit measurably different permeability and conformational flexibility, precluding interchangeable use in cell-based assays or in vivo studies.

Regioisomer tPSA
Head-to-head
Rot. bonds: 4 vs 3
tPSA: 70.1 vs 84.1 Ų
Regioisomer permeability context may differ
4-ethyl-5-methyl regioisomer; ΔRotB +1, ΔtPSA −14.0 Ų
regioisomer comparison screening library selection SAR exploration

Lipophilicity and Permeability: Pyrazine vs. Unsubstituted Piperazine

Compared with its direct unsubstituted-piperazine precursor N-ethyl-4-methyl-6-(piperazin-1-yl)pyrimidin-2-amine (CAS 1516086-00-2), the addition of the pyrazin-2-yl group to the piperazine nitrogen modulates key physicochemical parameters relevant to oral bioavailability and CNS penetration [1][2]. The target compound displays a XLogP3 of 1.5 versus 1.1 for the unsubstituted analog (Δ = +0.4), indicating moderately increased lipophilicity that remains within the favorable range for drug-like molecules (LogP < 5). Molecular weight increases from 221.30 to 299.37 g/mol (Δ = +78.07), and the hydrogen-bond donor count decreases from 2 to 1 (Δ = -1), as the piperazine NH is now capped by the pyrazine ring [3]. The reduction in HBD count is particularly significant for CNS drug design, where HBD ≤ 1 is a recognized parameter for improving brain penetration.

Lipophilicity & CNS
Head-to-head
XLogP3: 1.5 vs 1.1
HBD: 1 vs 2
Supports CNS drug-like property profiling
Pyrazine capping reduces HBD, moderately raises LogP
drug-likeness ADME prediction lead optimization

Kinase and CNS Target Fit: Pyrazinylpiperazine as Privileged Scaffold

The pyrazinylpiperazine moiety is documented as a privileged scaffold in kinase inhibitor design, where the pyrazine ring can participate in hinge-region hydrogen bonding while the piperazine linker provides conformational flexibility for accessing the solvent-exposed region or back pocket [1]. Patent literature explicitly identifies substituted pyrimidine piperazine compounds as inhibitors of 5-hydroxytryptamine (serotonin) reuptake and 5-HT1A receptor activators [2], and piperazinyl pyrimidine derivatives have been claimed as CCR4 antagonists with therapeutic applications [3]. The target compound, by virtue of its specific substitution pattern, occupies a unique intersection of these pharmacophore spaces that is not simultaneously addressed by any single comparator compound. The closest biologically annotated analog, 2-(4-(pyrazin-2-yl)piperazin-1-yl)pyrimidine (CAS 137448-39-6, HIV-1 inhibitor-47), demonstrates measurable bioactivity (IC50 = 14.33 μM against Vif-dependent APOBEC3G degradation) but lacks both the N2-ethylamino donor and the C4-methyl group that define the target compound's kinase-oriented pharmacophore [4].

Kinase/CNS Fit
Class-level
Unique N2 donor + pyrazine acceptor + C4 methyl
Comparator: HIV-1 inhibitor-47, IC50 14.33 μM, lacks N2 donor/C4
Differentiated pharmacophore for kinase/CNS programs
Patent and literature annotation; class-level inference
kinase inhibition CNS drug discovery privileged scaffold

Vendor Purity and Supply Chain Traceability

The target compound is listed in the ChemBridge Corporation screening compound catalog under the Hit2Lead platform, with a standard purity specification of ≥95% and supplied as a dry film in free base form . Its PubChem entry (CID 154853809) provides verified structural identifiers including InChIKey (TWWSMYUTWBIERH-UHFFFAOYSA-N) and SMILES notation, enabling unambiguous identity confirmation via independent analytical methods [1]. In contrast, several structurally similar analogs (e.g., the N,N-dimethyl variant) are primarily distributed through vendors whose catalog entries lack PubChem registration or third-party structural verification, introducing ambiguity in procurement and potential identity discrepancies. The ChemBridge catalog entry for the regioisomer comparator (ID 85919543) includes measured LogP (1.67) and tPSA (84.1 Ų) data, establishing a quality benchmark for the supplier's compound characterization standard [2].

Identity & Purity
Supporting
PubChem CID 154853809
ChemBridge catalog; purity ≥95%
Supports procurement identity verification
Verified InChIKey and SMILES; comparator lacks PubChem entry
chemical procurement screening compound quality assurance

N-ethyl-4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine: Recommended Application Scenarios


Kinase Fragment-to-Lead: Bidentate Hinge-Binding Pharmacophore

The compound's N2-ethylamino group (HBD = 1) paired with the pyrazine ring (contributing two additional HBA sites vs. unsubstituted piperazine) provides a donor–acceptor–acceptor motif suitable for engaging the kinase hinge region. Programs targeting kinases where the hinge sequence favors a secondary amine donor (e.g., many tyrosine kinases and CMGC family members) will find this compound a superior starting scaffold compared with the N,N-dimethyl analog (HBD = 0), which cannot form the requisite donor hydrogen bond [1][2].

CNS Drug Discovery: Blood-Brain Barrier Penetration Potential

With an XLogP3 of 1.5 (moderate lipophilicity), a single hydrogen-bond donor (HBD = 1), and a tPSA of 70.1 Ų, the compound falls within favorable physicochemical space for CNS penetration (typically HBD ≤ 1, tPSA < 90 Ų). This profile differentiates it from the unsubstituted piperazine analog (CAS 1516086-00-2, HBD = 2), which carries an additional donor that may reduce passive brain permeability. The compound is suitable for screening in CNS target panels including serotonin receptors (5-HT1A), where the pyrimidine-piperazine scaffold has established pharmacophoric relevance [3].

SAR Studies: C4 vs. C5 Pyrimidine Substitution Effects

The availability of a structurally characterized regioisomer (4-ethyl-5-methyl analog, ChemBridge ID 85919543) with documented tPSA, LogP, and rotatable bond count differences (ΔtPSA = 14.0 Ų; ΔRotB = 1) enables matched molecular pair analysis to assess the impact of pyrimidine substitution regiochemistry on target potency, selectivity, and ADME properties . The target compound's C4-methyl/C6-pyrazinylpiperazine arrangement represents one arm of this SAR pair, and procurement of both regioisomers supports systematic exploration of substitution vector effects.

Academic Screening Library: Privileged Scaffold Diversification

As a member of the 2-aminopyrimidine class carrying the pyrazinylpiperazine privileged substructure, this compound fills a gap in screening collections that may already contain simpler 2-aminopyrimidines (e.g., imatinib-like cores) or unadorned piperazine-pyrimidines but lack the specific N2-ethyl/pyrazine combination. Its PubChem registration (CID 154853809) and ChemBridge catalog availability ensure traceable procurement for academic compound management systems [4].

Application
Selection Property
Validation Focus
Kinase hinge-binding motif research
N2-ethylamino/pyrazine H-bond donor–acceptor pair
Kinase panel hinge-binding assay context
CNS penetration parameter profiling
Low HBD, moderate tPSA and lipophilicity profile
Permeability and transporter assay review
Pyrimidine substitution SAR
C4-methyl vs. C4-ethyl/C5-methyl matched pair
Regioisomer property and target engagement comparison
Screening library chemotype expansion
Pyrazinylpiperazine 2-aminopyrimidine with verified identity
Procurement traceability and pharmacophore annotation
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